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molecular formula C15H14N2O B8636199 1-Methyl-5-(p-toluoyl)pyrrole-2-acetonitrile CAS No. 26171-22-2

1-Methyl-5-(p-toluoyl)pyrrole-2-acetonitrile

Cat. No. B8636199
M. Wt: 238.28 g/mol
InChI Key: APSWAFZHMYVSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05721347

Procedure details

To a cooled suspension of 26.6 g. (0.2 mole) aluminum chloride in 80 ml. dichloroethane is added dropwise 30.8 g. (0.2 mole) ρ-toluoyl chloride. The resulting solution is added dropwise to a solution of 1-methylpyrrole-2-acetonitrile in 80 ml. dichloroethane cooled externally with an ice bath. After the addition, the resulting solution is stirred at room temperature for twenty minutes and then refluxed for three minutes. The solution is poured into ice acidified with dilute hydrochloric acid. The organic and aqueous fractions are separated. The aqueous fraction is extracted once with chloroform. The organic fractions are combined and washed successively with N,N-dimethyl-1.3-propanediamine, dilute hydrochloric acid, saturated sodium bicarbonate solution and saturated sodium chloride solution. The organic fraction is dried over anhydrous magnesium sulfate. The solvent is then evaporated off. Upon trituration of the residue with methanol, a solid crystallizes, 5-(ρ-toluoyl)-1-methylpyrrole-2-acetonitrile, which is removed by filtration and purified by recrystallization from benzene. Additional product is isolated from the mother liquors which are combined, concentrated in vacuo and the resulting oily residue column chromatographed on neutral alumina using hexane, benzene and ether as successive solvents. The product is isolated by concentrating in vacuo the first few major compound-bearing fractions (10% ether in benzene). The solids are combined and recrystallized from methanol, and then from benzene-hexane, M.P. 102°-105° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].ClC(Cl)C.[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([C:15](Cl)=[O:16])=[CH:11][CH:10]=1.[CH3:19][N:20]1[CH:24]=[CH:23][CH:22]=[C:21]1[CH2:25][C:26]#[N:27].Cl>>[C:9]1([CH3:18])[CH:14]=[CH:13][C:12]([C:15]([C:24]2[N:20]([CH3:19])[C:21]([CH2:25][C:26]#[N:27])=[CH:22][CH:23]=2)=[O:16])=[CH:11][CH:10]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=C1)CC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution is stirred at room temperature for twenty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a cooled suspension of 26.6 g
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three minutes
Duration
3 min
ADDITION
Type
ADDITION
Details
The solution is poured into ice
CUSTOM
Type
CUSTOM
Details
The organic and aqueous fractions are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction is extracted once with chloroform
WASH
Type
WASH
Details
washed successively with N,N-dimethyl-1.3-propanediamine, dilute hydrochloric acid, saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction is dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated off
CUSTOM
Type
CUSTOM
Details
Upon trituration of the residue with methanol, a solid crystallizes
CUSTOM
Type
CUSTOM
Details
5-(ρ-toluoyl)-1-methylpyrrole-2-acetonitrile, which is removed by filtration
CUSTOM
Type
CUSTOM
Details
purified by recrystallization from benzene
CUSTOM
Type
CUSTOM
Details
Additional product is isolated from the mother liquors which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting oily residue column chromatographed on neutral alumina
CUSTOM
Type
CUSTOM
Details
The product is isolated
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating in vacuo the first few major compound-bearing fractions (10% ether in benzene)
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
Smiles
C1(=CC=C(C=C1)C(=O)C1=CC=C(N1C)CC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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